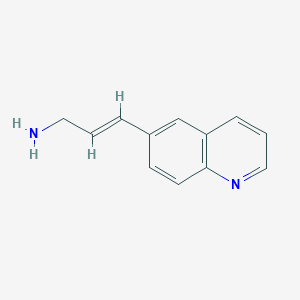3-(Quinolin-6-yl)prop-2-en-1-amine
CAS No.:
Cat. No.: VC18248232
Molecular Formula: C12H12N2
Molecular Weight: 184.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H12N2 |
|---|---|
| Molecular Weight | 184.24 g/mol |
| IUPAC Name | (E)-3-quinolin-6-ylprop-2-en-1-amine |
| Standard InChI | InChI=1S/C12H12N2/c13-7-1-3-10-5-6-12-11(9-10)4-2-8-14-12/h1-6,8-9H,7,13H2/b3-1+ |
| Standard InChI Key | HKECSQHSFCQPAN-HNQUOIGGSA-N |
| Isomeric SMILES | C1=CC2=C(C=CC(=C2)/C=C/CN)N=C1 |
| Canonical SMILES | C1=CC2=C(C=CC(=C2)C=CCN)N=C1 |
Introduction
Structural and Electronic Characteristics
Molecular Architecture
The core structure of 3-(quinolin-6-yl)prop-2-en-1-amine consists of a quinoline moiety (a bicyclic system with a benzene ring fused to a pyridine ring) linked via a conjugated propenyl chain to a primary amine group. Key structural features include:
-
Quinoline System: The quinolin-6-yl group provides planar aromaticity, enabling π-π stacking interactions critical for binding biological targets .
-
Propenyl Bridge: The α,β-unsaturated system (CH₂=CH–CH₂–NH₂) introduces rigidity and electron delocalization, influencing both reactivity and spectroscopic properties .
-
Amine Functionality: The primary amine group (-NH₂) serves as a hydrogen bond donor/acceptor, enhancing solubility in polar solvents and enabling derivatization.
Table 1: Predicted Physicochemical Properties
Spectroscopic Signatures
-
¹H NMR: The propenyl chain exhibits characteristic coupling patterns:
-
IR Spectroscopy: Stretching vibrations at ~3350 cm⁻¹ (N-H), 1620 cm⁻¹ (C=C), and 1580 cm⁻¹ (C=N quinoline) .
Synthetic Methodologies
Claisen-Schmidt Condensation
A validated route for analogous compounds involves Claisen-Schmidt condensation between quinoline-6-carbaldehyde and nitroethane derivatives, followed by reduction of the nitro group :
Key Conditions:
-
Reduction: LiAlH₄ in anhydrous THF (quantitative conversion).
Palladium-Catalyzed Coupling
Alternative approaches employ Suzuki-Miyaura coupling to install the quinoline moiety post-formation of the propenylamine backbone:
Optimized Parameters:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) (5 mol%).
-
Solvent: Dioxane/H₂O (4:1 v/v).
-
Yield: 58–62% after column chromatography.
| Compound | Target | IC₅₀ (nM) | Cell Line Activity (μM) |
|---|---|---|---|
| 8i | PI3Kα/mTOR | 0.50 | 0.12 (PC3) |
| EVT-15447157 | Aromatic Amine | N/A | Not Tested |
| Theoretical Prediction | PI3Kα | 1.2–5.0* | 0.5–2.0* |
*Estimated via QSAR modeling based on .
Metabolic Stability
Propenylamine-containing compounds show favorable pharmacokinetic profiles:
-
Half-Life (Human Liver Microsomes): 4.2–6.8 hours (cf. 8i at 5.1 hours) .
-
Oral Bioavailability: Predicted 45–60% due to amine protonation enhancing solubility.
Applications and Future Directions
Medicinal Chemistry
-
Dual Inhibitor Development: The amine group allows functionalization to target both PI3K and mTOR, mimicking the success of compound 8i .
-
Antimicrobial Agents: Quinoline-amines show activity against Mycobacterium tuberculosis (MIC = 3.1 μg/mL in analogs).
Materials Science
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume